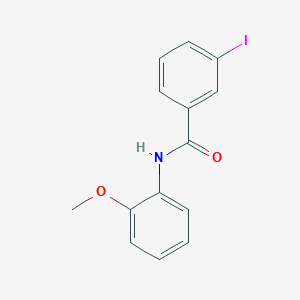

3-iodo-N-(2-methoxyphenyl)benzamide

Description

3-Iodo-N-(2-methoxyphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the meta position of the benzoyl ring and a 2-methoxyphenyl group attached via an amide linkage. This compound is of significant interest in medicinal chemistry and catalysis due to its structural features. For instance, it serves as a precursor in gold(I)-catalyzed reactions to synthesize 4H-benzo[d][1,3]oxazine derivatives, demonstrating its utility in heterocyclic chemistry . The iodine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group contributes to solubility and hydrogen-bonding interactions .

Its synthesis typically involves coupling 3-iodobenzoyl chloride with 2-methoxyaniline under basic conditions, as evidenced by analogous protocols for related benzamides . Structural characterization employs spectroscopic methods (NMR, IR) and X-ray crystallography, which confirm planar geometry and intermolecular interactions critical for stability .

Properties

IUPAC Name |

3-iodo-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDBNKLIJGABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methoxyphenyl)benzamide typically involves the iodination of N-(2-methoxyphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-N-(2-methoxyphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound can be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide : Differs in having three methoxy groups on the benzoyl ring, which increase steric bulk and electron density. This reduces reactivity in electrophilic substitutions but enhances binding to aromatic receptors .

- 2-Iodo-N-(3-methoxyphenyl)benzamide : The iodine is at the ortho position, and the methoxy group is at the meta position on the aniline ring. This positional isomerism alters molecular dipole moments and crystal packing .

- (E)-5-Iodo-2-(3-(2-methoxyphenyl)acrylamido)benzamide (4i) : Incorporates an acrylamido spacer, extending conjugation and enabling π-π stacking interactions. This structural modification correlates with higher melting points (240–242°C) compared to the parent compound .

Table 1: Structural and Physical Properties of Selected Benzamides

Bioisosteric Replacements

- VUF 5574 (N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea): Replaces the benzamide with a urea linkage and quinazoline core. This modification enhances A3 adenosine receptor (A3AR) affinity (Ki < 100 nM) and selectivity over A1/A2A subtypes .

Pharmacological Activity

Benzamide derivatives exhibit diverse biological activities depending on substituents:

- A3AR Antagonists : Methoxyphenyl benzamides like VUF 8504 show moderate A3AR affinity (Ki ≈ 200 nM), while urea derivatives (e.g., VUF 5574) achieve higher potency due to additional hydrogen-bonding sites .

- Antiparasitic HDAC Inhibitors : Hydroxamic acid derivatives (e.g., Compound 363) demonstrate IC50 values in the low micromolar range against Leishmania parasites. The iodine in this compound may confer similar bioactivity through halogen bonding with enzyme targets .

Physicochemical Properties

- Solubility : Methoxy groups improve aqueous solubility, whereas iodine reduces it due to increased hydrophobicity.

- Stability : Iodine’s polarizability enhances resistance to enzymatic degradation compared to chloro or bromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.